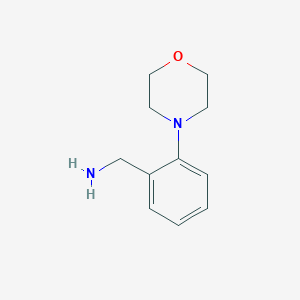

2-Morpholinobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-morpholin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYURNUANACIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380188 | |

| Record name | 2-Morpholinobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-48-8 | |

| Record name | [2-(Morpholin-4-yl)benzyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204078-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLIN-4-YL-BENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Morpholine Scaffold

An In-Depth Technical Guide to 2-Morpholinobenzylamine: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the molecule's synthesis, characterization, and strategic application as a scaffold in modern pharmacology.

The morpholine heterocycle is a privileged structure in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1] Its low basicity (pKa of morpholine is ~8.3), high polarity, and metabolic stability often lead to improved aqueous solubility and reduced off-target toxicity. This compound, which incorporates this valuable moiety directly onto a benzylamine framework, represents a versatile and powerful building block for generating libraries of novel compounds directed at a range of biological targets. This guide will dissect its core chemical attributes and provide a practical framework for its synthesis and utilization.

Chemical Identity and Physicochemical Properties

This compound, systematically named (2-morpholinophenyl)methanamine, is characterized by a primary aminomethyl group ortho to a morpholine substituent on a benzene ring. This specific arrangement of functional groups dictates its reactivity and potential applications.

Caption: Annotated Structure of this compound.

A summary of its key physicochemical properties is provided below. It is important to note that while the compound is commercially available, detailed experimental data for properties such as melting and boiling points are not widely published. For comparative purposes, data for the isomeric 4-Morpholinobenzylamine are included.

| Property | Value | Source |

| IUPAC Name | (2-morpholin-4-ylphenyl)methanamine | N/A |

| Synonyms | This compound | |

| CAS Number | 204078-48-8 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| 4-Isomer MP | 98 °C | [3] (for CAS 214759-74-7) |

| 4-Isomer BP | 361.4 ± 42.0 °C (Predicted) | [3] (for CAS 214759-74-7) |

Spectroscopic Profile for Structural Verification

Confirmation of the structure of this compound relies on a combination of spectroscopic techniques. While specific spectra from commercial suppliers are available upon request[4], the following section details the expected spectral characteristics based on first principles, serving as a guide for researchers performing structural analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides unambiguous evidence for the arrangement of hydrogen atoms. Key expected signals are outlined below.

| Protons | Approx. δ (ppm) | Multiplicity | Integration | Notes |

| Ar-H | 7.0 - 7.4 | Multiplet (m) | 4H | Aromatic protons on the substituted ring. |

| Ar-CH ₂-N | ~3.8 | Singlet (s) | 2H | Benzylic protons adjacent to the primary amine. |

| O-CH ₂-CH ₂-N | ~3.8 | Triplet (t) | 4H | Morpholine protons adjacent to the oxygen atom. |

| O-CH₂-CH ₂-N | ~3.0 | Triplet (t) | 4H | Morpholine protons adjacent to the nitrogen atom. |

| C-NH ₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Primary amine protons; signal is often broad and may exchange with D₂O.[5] |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The vibrational modes serve as a molecular fingerprint.[6]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3400 - 3250 | Medium | Two distinct peaks are expected for a primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | From the benzylic and morpholine CH₂ groups. |

| C=C Stretch (Aromatic) | 1600 & 1475 | Medium | Aromatic ring vibrations. |

| C-O-C Stretch (Ether) | 1120 - 1080 | Strong | Asymmetric stretch of the ether in the morpholine ring. |

| C-N Stretch | 1250 - 1020 | Medium | Aliphatic and aromatic C-N stretches. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.[7]

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z = 192.26, corresponding to the molecular formula C₁₁H₁₆N₂O.

-

Key Fragmentation: A characteristic fragmentation pathway would be the benzylic cleavage to lose the •NH₂ radical, followed by the formation of a stable tropylium-like ion or cleavage of the morpholine ring. The base peak may correspond to the fragment resulting from the loss of the aminomethyl group.

Synthesis Protocol: Reductive Amination

The most efficient and widely used method for preparing primary amines like this compound is the reductive amination of the corresponding aldehyde.[3][8] This self-validating protocol is robust and tolerates a wide range of functional groups.

Objective: To synthesize (2-morpholinophenyl)methanamine from 2-morpholinobenzaldehyde.

Caption: Workflow for Synthesis via Reductive Amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-morpholinobenzaldehyde (1.0 equivalent) in anhydrous methanol (MeOH), add ammonium formate (10.0 equivalents). The use of ammonium formate serves as both the ammonia source and a component of the reducing system.[8]

-

Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) or 2-picoline borane complex (Pic-BH₃, 1.5 equivalents) portion-wise to the stirring solution.[1] These reagents are selective for the iminium ion intermediate and will not readily reduce the starting aldehyde, which is a critical aspect for achieving high yield.

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

-

Workup - Acidification: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). This step protonates the product, rendering it water-soluble, and destroys any remaining hydride reagent.

-

Workup - Purification Wash: Wash the acidic aqueous layer with a nonpolar organic solvent like ethyl acetate or diethyl ether to remove any non-basic organic impurities.

-

Workup - Basification & Extraction: Adjust the pH of the aqueous layer to >10 with a strong base (e.g., 3 M NaOH). This deprotonates the amine product, making it soluble in organic solvents. Extract the product into dichloromethane (DCM) or ethyl acetate (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be purified by silica gel column chromatography using a DCM/MeOH gradient.

Applications in Drug Discovery and Development

This compound is not an end product but a strategic starting point. Its value lies in the orthogonal reactivity of its primary amine and the beneficial properties imparted by the morpholine ring.

Role as a Synthetic Scaffold

The primary amine is a versatile nucleophilic handle for a variety of chemical transformations, allowing for rapid diversification of the core structure. Key reactions include:

-

Amide Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents to form amides, a common functional group in pharmaceuticals.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Further Alkylation/Reductive Amination: Reaction with other aldehydes or ketones to produce secondary or tertiary amines.

This capacity for diversification allows chemists to systematically explore the chemical space around the core scaffold to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Diversification of the this compound Scaffold.

Pharmacological Relevance

Derivatives containing the morpholine moiety have demonstrated a wide range of biological activities. The presence of this group is often associated with inhibitors of key enzymes such as phosphatidylinositol 3-kinase (PI3K), monoamine oxidases (MAO), and acetylcholinesterase (AChE).[1][8][9] By using this compound as a starting material, researchers can rapidly access novel chemical entities with a high probability of possessing desirable drug-like properties for screening against CNS disorders, cancer, and inflammatory diseases.[1]

References

- 1. Reductive amination | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 204078-48-8 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 204078-48-8|(2-Morpholinophenyl)methanamine|BLD Pharm [bldpharm.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. Cutting-edge mass spectrometry methods for the multi-level structural characterization of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Morpholinobenzylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, foundational principles, and chemical properties of 2-Morpholinobenzylamine. The document is structured to serve researchers, chemists, and drug development professionals by detailing a robust and validated synthetic pathway, explaining the underlying chemical mechanisms, and contextualizing the compound's relevance within the broader field of medicinal chemistry. The morpholine moiety is a privileged scaffold in numerous pharmacologically active agents, known for enhancing aqueous solubility and metabolic stability.[1] This guide focuses on a primary synthetic route via reductive amination, offering a detailed experimental protocol, workflow visualizations, and a summary of the target molecule's physicochemical characteristics.

Discovery and Scientific Context

The discovery of specific molecules like this compound is often driven by systematic exploration of chemical space around known bioactive scaffolds. The morpholine ring, a heterocyclic compound containing both ether and secondary amine functionalities, is a cornerstone in drug design.[2][3] Its presence can confer favorable pharmacokinetic properties, leading to its incorporation into drugs with diverse therapeutic applications, including antidepressants, anti-inflammatory agents, and antibacterials.[4][5][6]

The synthesis of benzylamine derivatives substituted with a morpholine ring at the ortho position represents a logical step in the development of novel chemical entities. This specific substitution pattern creates a unique three-dimensional arrangement of functional groups that can be pivotal for interaction with biological targets. While a singular "discovery" paper for this exact compound is not prominently documented, its existence and synthesis are a direct result of established and reliable organic chemistry reactions applied to build libraries of compounds for screening and development. The primary method for its creation, reductive amination, is a fundamental tool in medicinal chemistry for the controlled synthesis of secondary and tertiary amines.[7][8]

Core Synthetic Pathway: Reductive Amination

The most efficient and widely applicable method for the synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-morpholinobenzaldehyde, via nucleophilic aromatic substitution. The second stage employs a one-pot reductive amination of this aldehyde to yield the target primary amine.

Stage 1: Synthesis of 2-Morpholinobenzaldehyde

This initial step involves the reaction of an ortho-halogenated benzaldehyde (e.g., 2-fluorobenzaldehyde) with morpholine. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions on an activated aromatic ring.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, where the morpholine nitrogen acts as a nucleophile, attacking the carbon atom bearing the fluorine. The electron-withdrawing effect of the adjacent aldehyde group stabilizes the negative charge of the intermediate complex, facilitating the subsequent elimination of the fluoride ion.

Stage 2: Reductive Amination of 2-Morpholinobenzaldehyde

This stage converts the intermediate aldehyde into the desired primary amine. The process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction.[9]

-

Mechanism: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient imine (or its protonated iminium ion form under slightly acidic conditions). A selective reducing agent, present in the same reaction vessel, then reduces the carbon-nitrogen double bond to a single bond, yielding the final amine product.[10]

-

Rationale for Reagent Selection:

-

Ammonia Source: Ammonium formate (HCOONH₄) is an excellent choice as it serves as both the ammonia source and can participate in the reduction process under certain catalytic conditions (Leuckart-type reaction).[8][11]

-

Reducing Agent: A critical aspect of this one-pot reaction is the choice of a reducing agent that selectively reduces the iminium ion intermediate without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their reduced reactivity compared to stronger hydrides like sodium borohydride (NaBH₄).[7][12] Their efficacy is enhanced under the slightly acidic conditions that favor iminium ion formation.

-

The overall synthetic pathway is visualized below.

Diagram 1: Two-stage synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-morpholinobenzaldehyde using reductive amination.

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

-

2-Morpholinobenzaldehyde (1.0 eq)

-

Ammonium Formate (HCOONH₄) (10.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (Anhydrous)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-morpholinobenzaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

-

Addition of Reagents: Add ammonium formate (10.0 eq) to the solution and stir until it is fully dissolved. Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).

-

Initiation of Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled with care. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 10% Methanol in DCM eluent system). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

-

Reduce the volume of methanol using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification and Characterization:

-

The crude this compound can be purified using column chromatography on silica gel if necessary.

-

The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Diagram 2: Experimental workflow for synthesis and purification.

Physicochemical Properties

The key properties of this compound are summarized below for easy reference by researchers.

| Property | Value | Source(s) |

| CAS Number | 204078-48-8 | [13][14] |

| Molecular Formula | C₁₁H₁₆N₂O | [14] |

| Molecular Weight | 192.26 g/mol | [13][14] |

| Appearance | White to off-white solid or oil | General observation |

| Purity | Typically >97% after purification | [15] |

Conclusion

This compound is a valuable chemical entity, readily accessible through well-established synthetic methodologies. This guide has detailed a robust and reliable pathway centered on the reductive amination of 2-morpholinobenzaldehyde, a cornerstone reaction in modern medicinal chemistry. By explaining the causality behind experimental choices and providing a clear, step-by-step protocol, this document serves as a practical resource for scientists engaged in the synthesis of novel compounds. The strategic incorporation of the morpholine scaffold continues to be a fruitful avenue in the quest for new therapeutic agents, and a thorough understanding of the synthesis of key building blocks like this compound is essential for advancing these research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. m.chemicalbook.com [m.chemicalbook.com]

- 14. scbt.com [scbt.com]

- 15. aboundchem.com [aboundchem.com]

A Technical Guide to 2-(Morpholin-4-yl)benzylamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Morpholin-4-yl)benzylamine, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its fundamental properties, outline a robust synthetic pathway with detailed mechanistic rationale, and explore its applications as a privileged scaffold in modern drug discovery.

Nomenclature and Key Identifiers

The precise identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC standards, though several synonyms are used in commercial and academic literature.

-

IUPAC Name: (2-(morpholin-4-yl)phenyl)methanamine

-

Common Name: 2-Morpholinobenzylamine

-

CAS Number: 204078-48-8[1]

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Canonical SMILES | C1COCCN1C2=CC=CC=C2CN | |

| InChI Key | BGYXFFQODXSILV-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical profile of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, the following properties are derived from established chemical principles and predictive models.

| Property | Predicted Value | Significance in Drug Development |

| pKa (Strongest Basic) | 9.0 | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |

| LogP | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Boiling Point | ~325 °C at 760 mmHg | Relevant for purification and assessing thermal stability. |

| Hydrogen Bond Donors | 2 (from -NH₂) | The primary amine group can act as a crucial hydrogen bond donor in ligand-receptor binding. |

| Hydrogen Bond Acceptors | 3 (from Morpholine-O, Morpholine-N, Amine-N) | Multiple sites for hydrogen bonding increase the potential for specific interactions with biological targets. |

| Molar Refractivity | 56 cm³ | Relates to molecular volume and polarizability. |

Synthesis and Mechanistic Rationale

The synthesis of 2-(Morpholin-4-yl)benzylamine can be efficiently achieved through a two-step process starting from commercially available 2-fluorobenzonitrile. This pathway involves a nucleophilic aromatic substitution followed by a chemical reduction.

Pathway Overview

The selected synthetic strategy is advantageous due to the high reactivity of the ortho-positioned fluorine atom toward nucleophilic displacement and the reliability of nitrile reduction methods.

Caption: Proposed two-step synthesis of 2-(Morpholin-4-yl)benzylamine.

Step 1: Synthesis of 2-Morpholinobenzonitrile

Causality and Experimental Choices: This step utilizes a nucleophilic aromatic substitution (SNAᵣ) reaction. 2-Fluorobenzonitrile is selected as the substrate because fluorine is a good leaving group for SNAᵣ, activated by the electron-withdrawing nitrile group at the ortho position. Morpholine acts as the nucleophile.[2] A polar aprotic solvent like DMSO is chosen to solvate the cation of the base and enhance the nucleophilicity of the morpholine. Potassium carbonate (K₂CO₃) serves as a mild base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.[2] Elevated temperature is required to overcome the activation energy of breaking the aromatic C-F bond.

Detailed Protocol:

-

To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-morpholinobenzonitrile.

Step 2: Synthesis of 2-(Morpholin-4-yl)benzylamine

Causality and Experimental Choices: This step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting nitriles to amines. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

Detailed Protocol:

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-morpholinobenzonitrile (1.0 eq) in anhydrous THF dropwise to the suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-(Morpholin-4-yl)benzylamine.

Relevance and Applications in Drug Development

The title compound is not merely a synthetic curiosity; its structure combines two "privileged scaffolds"—morpholine and benzylamine—that are frequently found in bioactive molecules and approved drugs.[3][4][5]

The Role of the Morpholine Moiety

The morpholine ring is a versatile heterocyclic motif widely employed in medicinal chemistry.[6] Its inclusion in a molecule often confers several advantageous properties:

-

Improved Pharmacokinetics: The morpholine nitrogen is basic (pKa of conjugate acid ~8.4), while the ether oxygen can act as a hydrogen bond acceptor. This combination often improves aqueous solubility and metabolic stability.[7][8]

-

CNS Permeability: The scaffold can help achieve the delicate balance of lipophilicity and polarity required for penetration of the blood-brain barrier, making it a common feature in drugs targeting the central nervous system.[8]

-

Potency and Selectivity: The morpholine ring can serve as an integral part of a pharmacophore, making key interactions with enzyme active sites or receptors to enhance potency and selectivity.[3] It is found in drugs targeting a wide range of conditions, from cancer (Gefitinib) to depression (Moclobemide).[9][10]

The Benzylamine Scaffold

Benzylamine and its derivatives are fundamental building blocks in pharmaceutical synthesis.[11] The primary amine provides a key interaction point (hydrogen bond donor/acceptor, ionic bond formation) with biological targets, particularly the S1 binding pocket of many proteases.[4] The aromatic ring offers a platform for hydrophobic and π-stacking interactions.

Synergistic Potential of 2-(Morpholin-4-yl)benzylamine

The combination of these two scaffolds in a single molecule presents a compelling starting point for library synthesis and lead optimization. The ortho-substitution pattern fixes the relative orientation of the two groups, which can be exploited for designing selective ligands.

Caption: Potential pharmacophoric interactions of the scaffold.

This structural motif could be explored for developing inhibitors of various enzyme classes or as ligands for CNS receptors, building upon the known activities of related compounds.

Safety and Handling

Based on available safety data for similar compounds, 2-(Morpholin-4-yl)benzylamine should be handled with care in a laboratory setting. It is presumed to be a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

2-(Morpholin-4-yl)benzylamine is a synthetically accessible compound that merges two pharmacologically significant scaffolds. Its physicochemical properties make it an attractive starting point for the design of novel therapeutics, particularly those targeting the central nervous system or enzymes requiring specific hydrogen bonding and hydrophobic interactions. The robust synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation by researchers in drug discovery and medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 2-Morpholinobenzylamine

Introduction

2-Morpholinobenzylamine is a molecule of interest in medicinal chemistry and materials science, incorporating both a flexible morpholine ring and a rigid benzylamine moiety. A comprehensive understanding of its structure is paramount for its application and further development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and methodologies discussed herein are designed to offer researchers a robust framework for the characterization of this and structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the morpholine ring. The expected chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₄) | 7.20 - 7.40 | Multiplet | 4H | The protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling. |

| Benzylic (CH₂) | ~3.80 | Singlet | 2H | These protons are adjacent to the phenyl ring and the nitrogen atom, leading to a downfield shift. A singlet is expected as there are no adjacent protons. |

| Morpholine (O-CH₂) | ~3.70 | Triplet | 4H | Protons on the carbons adjacent to the electronegative oxygen atom are deshielded and appear at a lower field.[1] They will likely appear as a triplet due to coupling with the adjacent N-CH₂ protons. |

| Morpholine (N-CH₂) | ~2.50 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen atom are less deshielded than the O-CH₂ protons and thus appear at a higher field.[1][2] They will likely appear as a triplet coupled to the O-CH₂ protons. |

| Amine (NH) | 1.50 - 2.50 | Broad Singlet | 1H | The chemical shift of the N-H proton is variable and concentration-dependent; it often appears as a broad signal that can be confirmed by D₂O exchange.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-N) | ~140 | The quaternary carbon attached to the morpholine nitrogen will be downfield. |

| Aromatic (CH) | 127 - 130 | Aromatic carbons typically resonate in this region. |

| Benzylic (CH₂) | ~55 | This carbon is attached to two nitrogen atoms (in a broad sense, one from the amine and one from the morpholine), shifting it downfield. |

| Morpholine (O-CH₂) | ~67 | The carbons adjacent to the highly electronegative oxygen atom are significantly deshielded.[1] |

| Morpholine (N-CH₂) | ~50 | The carbons adjacent to the nitrogen atom are also deshielded but to a lesser extent than the O-CH₂ carbons.[1][2] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.[1]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.[1] A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum.[1]

Visualization of NMR Workflow

Caption: Workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Medium | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Strong | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretch |

| C-N (Amine/Morpholine) | 1000 - 1250 | Medium-Strong | Stretch |

| C-O-C (Morpholine) | 1100 - 1150 | Strong | Asymmetric Stretch |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum

Electron Ionization (EI) is a common technique that will likely cause significant fragmentation of this compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O). The presence of two nitrogen atoms dictates that the molecular weight will be an even number, in accordance with the nitrogen rule.[4]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and radicals.[5]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[6] This could lead to the loss of a morpholino group or the benzyl group. The most prominent fragmentation is expected to be the loss of the morpholino group to form the stable benzyl cation or a related tropylium ion at m/z 91.

-

Loss of a Hydrogen Radical: A peak at M-1 is also common for amines.[6]

-

Morpholine Ring Fragmentation: The morpholine ring can undergo fragmentation, leading to characteristic ions.

-

Visualization of Key Fragmentation

References

- 1. benchchem.com [benchchem.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Emerging Therapeutic Potential of 2-Morpholinobenzylamine Derivatives: A Technical Guide for Drug Discovery

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to a multitude of bioactive molecules. Within this chemical space, the 2-morpholinobenzylamine framework presents a compelling yet underexplored platform for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, drawing upon established principles of medicinal chemistry and evidence from closely related morpholine-containing compounds. We will delve into rational synthetic strategies, propose robust protocols for biological evaluation, and explore potential mechanisms of action in key therapeutic areas including oncology, infectious diseases, and inflammation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Morpholine Moiety as a Cornerstone in Drug Design

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, is a recurring motif in a vast number of approved drugs and clinical candidates. Its prevalence stems from its ability to enhance the physicochemical properties of a molecule. The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be fine-tuned to optimize solubility and bioavailability. The ether oxygen also participates in hydrogen bonding, and the entire ring structure often contributes to improved metabolic stability and a favorable safety profile.

Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This versatility has spurred medicinal chemists to incorporate the morpholine scaffold into a diverse array of molecular architectures to generate novel lead compounds.[2] The this compound core, which features a morpholine ring attached to a benzylamine moiety at the ortho position, represents a logical and promising area for further investigation. This guide will explore the untapped potential of this specific chemical scaffold.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several established organic chemistry transformations. The choice of a specific route will depend on the availability of starting materials and the desired diversity of the final compounds. Below are two plausible and efficient synthetic pathways.

Pathway 1: Reductive Amination of 2-Morpholinobenzaldehyde

A versatile and widely used method for the synthesis of amines is reductive amination. This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-substituted this compound derivatives, this pathway is highly efficient.

Experimental Protocol:

-

Synthesis of 2-Morpholinobenzaldehyde: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a base like potassium carbonate (2.0 eq). Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC). Upon completion, the mixture is worked up to isolate the 2-morpholinobenzaldehyde intermediate.

-

Reductive Amination: To a solution of 2-morpholinobenzaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent like methanol or dichloromethane, add a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature until completion as monitored by TLC. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography.

Diagram of Reductive Amination Pathway:

Caption: Synthetic route via reductive amination.

Pathway 2: Nucleophilic Substitution of 2-(Bromomethyl)aniline Derivatives

An alternative approach involves the nucleophilic substitution of a suitable starting material with morpholine. This method is particularly useful if a variety of substituted anilines are readily available.

Experimental Protocol:

-

Synthesis of N-Protected 2-(Bromomethyl)aniline: Start with a commercially available 2-(bromomethyl)aniline and protect the primary amine with a suitable protecting group (e.g., Boc anhydride) to prevent self-reaction.

-

Nucleophilic Substitution: React the N-protected 2-(bromomethyl)aniline (1.0 eq) with morpholine (1.2 eq) in a polar aprotic solvent like acetonitrile or DMF, often with a base such as potassium carbonate to scavenge the HBr byproduct. The reaction is typically heated to drive it to completion.

-

Deprotection: Following the substitution reaction, the protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the this compound core. N-alkylation or N-acylation can then be performed to generate a library of derivatives.

Diagram of Nucleophilic Substitution Pathway:

Caption: Synthetic route via nucleophilic substitution.

Potential Biological Activities and Mechanisms of Action

While the direct biological evaluation of a wide range of this compound derivatives is not extensively reported in the current literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

The morpholine moiety is a common feature in many anticancer agents. For instance, derivatives of 2-morpholinobenzoic acid have shown promising antiproliferative activity by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.[3]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many kinase inhibitors incorporate a morpholine ring to enhance binding affinity and solubility. The this compound scaffold could be decorated with appropriate pharmacophores to target key kinases involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis.[1]

-

Induction of Apoptosis: Morpholine-substituted quinazoline derivatives have been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 proteins.[4] It is plausible that this compound derivatives could be designed to trigger programmed cell death through similar pathways.

-

Topoisomerase Inhibition: Certain morpholine derivatives have been investigated as topoisomerase II inhibitors, enzymes essential for DNA replication in rapidly dividing cancer cells.[3]

Proposed Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for anticancer activity screening.

Table 1: Representative Anticancer Activity of Morpholine-Containing Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Morpholino-4-anilinoquinoline | HepG2 | 8.50 - 12.76 | [5] |

| Morpholine-Benzimidazole-Oxadiazole | HT-29 | 3.10 - 17.75 | [1] |

| Morpholine Substituted Quinazoline | MCF-7 | 3.15 - 6.44 | [4] |

Antimicrobial Activity

The morpholine nucleus is present in several antimicrobial agents. Its ability to improve cell wall penetration and interact with key bacterial or fungal enzymes makes it a valuable component in the design of new anti-infectives.

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: The morpholine ring can be incorporated into molecules that interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

-

Enzyme Inhibition: Derivatives could be designed to inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Membrane Integrity: Cationic amphiphilic structures containing a morpholine head group could potentially disrupt microbial cell membranes.

Proposed Experimental Protocol for Antimicrobial Evaluation:

-

Minimum Inhibitory Concentration (MIC) Assay: The MIC of the synthesized compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is determined using the broth microdilution method.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine whether the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal, the MBC/MFC is determined from the MIC assay plates.

-

Time-Kill Kinetic Assay: For promising compounds, a time-kill assay is performed to assess the rate of microbial killing over time.

Table 2: Representative Antimicrobial Activity of Morpholine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Morpholinomethylamino-pyrimidines | S. aureus | 100 | [6] |

| 2-Morpholinomethylamino-pyrimidines | P. citrinum | 75 | [6] |

| Substituted Morpholine Derivatives | Various Bacteria | 3.125 - 12.5 (mg/mL) | [7] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Morpholine derivatives have been reported to possess significant anti-inflammatory properties.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Derivatives can be designed to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) or 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade.[8]

-

Modulation of Cytokine Production: Compounds may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. This compound derivatives could potentially inhibit the activation of the NF-κB signaling pathway.

Proposed Experimental Protocol for Anti-inflammatory Evaluation:

-

In Vitro COX/LOX Inhibition Assay: The ability of the compounds to inhibit COX-1, COX-2, and 5-LOX enzymes is assessed using commercially available assay kits.

-

Cytokine Release Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are treated with the compounds, and the levels of TNF-α and IL-6 in the cell supernatant are measured by ELISA.

-

In Vivo Carrageenan-Induced Paw Edema Model: The anti-inflammatory activity of promising compounds is evaluated in a rat or mouse model of acute inflammation.

Diagram of Potential Anti-inflammatory Mechanism:

Caption: Potential inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for this compound derivatives is yet to be established, valuable insights can be gleaned from related structures. For 2-morpholinobenzoic acid derivatives, substitutions on the N-benzyl ring have been shown to significantly impact antiproliferative activity.[3] Specifically, halogen substitutions, such as a 2-bromo group, on the benzyl ring of ester derivatives, enhanced cytotoxicity.[3]

Future research in this area should focus on:

-

Systematic Synthesis: The synthesis and biological evaluation of a diverse library of this compound derivatives with systematic variations at the benzylamine nitrogen and on the aromatic rings.

-

In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways involved in their biological effects.

-

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential to guide the optimization of lead compounds.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to relevant animal models to evaluate their in vivo efficacy and safety.

Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. The inherent versatility of the morpholine moiety, combined with the synthetic accessibility of the benzylamine core, provides a rich platform for the generation of diverse chemical libraries. Drawing on the established biological activities of related morpholine-containing compounds, there is a strong rationale to explore the potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid framework for initiating research in this exciting field. It is anticipated that a focused investigation into this chemical space will yield novel lead compounds with significant therapeutic potential.

References

- 1. japsonline.com [japsonline.com]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]

The 2-Morpholinobenzylamine Scaffold: A Privileged Motif in the Design of Novel Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity. The morpholine ring, in particular, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and metabolic stability.[1][2] This guide delves into the medicinal chemistry of a specific morpholine-containing scaffold, 2-morpholinobenzylamine, with a primary focus on its derivatives as promising inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). Dysregulation of this enzyme is increasingly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] We will explore the structure-activity relationships (SAR), mechanistic insights, and experimental protocols that underpin the development of these compounds, providing a comprehensive resource for researchers in the field of oncology drug discovery.

The Rationale: Targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in Oncology

Cancer is characterized by uncontrolled cell proliferation, a process fueled by aberrant signaling pathways. One such pathway involves the metabolism of choline phospholipids, where phosphatidylcholine-specific phospholipase C (PC-PLC) plays a critical role.[5][3][4] PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol, two key second messengers that can activate downstream signaling cascades, including the Ras-MAPK and PI3K/Akt pathways, which are central to cell growth, survival, and proliferation.

Elevated levels and activity of PC-PLC have been observed in numerous cancer cell lines and patient tumors, correlating with malignant progression. This makes PC-PLC a compelling and rationally chosen target for the development of novel anticancer therapeutics. Inhibition of PC-PLC offers a strategy to disrupt the supply of essential signaling molecules, thereby impeding tumor growth and survival.

Caption: Role of PC-PLC in Cancer Cell Signaling.

The this compound Scaffold: A Foundation for PC-PLC Inhibition

Initial high-throughput screening efforts identified the 2-morpholinobenzoic acid scaffold as a promising starting point for the development of PC-PLC inhibitors. Subsequent medicinal chemistry campaigns have established that a 2-morpholino-5-N-benzylamino benzoic acid core structure is the optimal pharmacophore for potent inhibition of PC-PLC and significant anti-proliferative activity against cancer cell lines.[5][3][4]

The this compound moiety serves as the central building block, offering several key advantages:

-

Structural Rigidity and Vectorial Orientation: The benzylamine linkage provides a defined spatial arrangement for substituents on the benzyl ring to explore interactions within the enzyme's binding pocket.

-

Modulation of Physicochemical Properties: The morpholine group enhances aqueous solubility, a crucial parameter for drug development, while the aromatic rings contribute to the necessary lipophilicity for cell permeability.

-

Synthetic Tractability: The synthesis of analogs is relatively straightforward, allowing for systematic exploration of the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) and Lead Optimization

Extensive SAR studies have been conducted on the 2-morpholino-5-N-benzylamino benzoic acid scaffold, leading to a deeper understanding of the key structural features required for potent PC-PLC inhibition and anticancer activity.[5][3][4]

Key SAR Insights:

-

Carboxylic Acid Moiety: The presence of a carboxylic acid or a bioisostere, such as a hydroxamic acid, at the 1-position of the central aromatic ring is critical for activity.[5] It is hypothesized that this group may chelate a zinc ion in the active site of PC-PLC.

-

Substitution Pattern on the Central Ring: A 2,5-substitution pattern between the morpholine and N-benzyl groups on the central aromatic ring has been shown to be optimal for PC-PLC inhibition.[5]

-

Substituents on the Benzyl Ring: Halogen substituents, particularly chlorine, on the benzyl ring generally lead to enhanced inhibitory activity.[5]

-

N-Alkylation: Methylation of the benzylic nitrogen has been found to be a particularly effective strategy for increasing biological activity.[5][3][4]

| Compound ID | Central Ring Substitution | Benzyl Ring Substitution | N-Alkylation | PC-PLC Inhibition (% relative to vehicle) | Anti-proliferative Activity (IC50, µM) - MDA-MB-231 | Anti-proliferative Activity (IC50, µM) - HCT116 |

| 1b | 2,5 | 3-Cl | None | 10.7 ± 1.5 | >50 | >50 |

| 2b | 2,5 | 3-Cl | None (Hydroxamic acid) | Potent | 5.2 ± 0.6 | 6.8 ± 0.9 |

| 11f | 2,4 | 3-Cl | None | 33.1 ± 5.7 | Not Reported | Not Reported |

| N-methylated analogs | 2,5 | Various | Methyl | Generally Increased | Generally Increased | Generally Increased |

Data synthesized from literature reports.[5]

Nitrosylated Derivatives: A Pro-drug Approach

To further enhance the anticancer potency, novel nitric oxide (NO)-releasing derivatives have been designed and synthesized.[6] The secondary benzylamine group in the scaffold can be readily nitrosylated, creating a pro-drug that releases NO in vitro. These NO-releasing derivatives have demonstrated significantly improved anti-proliferative activity in cancer cell lines compared to their non-nitrosylated parent compounds.[6]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of this compound-based PC-PLC inhibitors. Researchers should adapt these methods based on the specific properties of their target compounds.

General Synthetic Workflow

Caption: General Synthetic Workflow.

Step-by-Step Methodology:

-

Synthesis of the 2-Morpholinobenzoic Acid Intermediate:

-

To a solution of the appropriate 2-fluorobenzoic acid derivative in a suitable solvent (e.g., DMSO), add an excess of morpholine.

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified period (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Coupling with Substituted Benzylamine (Amide Coupling followed by Reduction):

-

Activate the carboxylic acid of the 2-morpholinobenzoic acid intermediate using a coupling agent (e.g., HATU, HOBt, EDC) in an appropriate solvent (e.g., DMF).

-

Add the desired substituted benzylamine and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

Extract the product into an organic solvent, wash with brine, and dry over a suitable drying agent (e.g., Na2SO4).

-

Purify the resulting amide by column chromatography.

-

Reduce the amide to the corresponding amine using a suitable reducing agent (e.g., LiAlH4, BH3·THF) in an appropriate solvent (e.g., THF).

-

Quench the reaction carefully and work up to isolate the final this compound derivative.

-

In Vitro PC-PLC Inhibition Assay

Principle: The enzymatic activity of PC-PLC is measured by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.

Step-by-Step Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the PC-PLC enzyme (e.g., from Bacillus cereus), and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature.

-

Initiate the reaction by adding the substrate (e.g., p-nitrophenylphosphorylcholine).

-

Monitor the increase in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay (e.g., MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of potent PC-PLC inhibitors with significant anticancer activity. Future research in this area should focus on:

-

Improving Pharmacokinetic Properties: While the morpholine moiety generally imparts favorable properties, further optimization of ADME (absorption, distribution, metabolism, and excretion) profiles is necessary for in vivo efficacy. Microsomal stability assays have shown that this family of molecules demonstrates a high degree of stability.[5][3][4]

-

Elucidating the Precise Binding Mode: X-ray crystallography or advanced molecular modeling studies could provide detailed insights into the interactions between these inhibitors and the PC-PLC active site, guiding the design of next-generation compounds.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships.

-

Exploring Broader Therapeutic Applications: Given the role of PC-PLC in various cellular processes, the therapeutic potential of these inhibitors could extend beyond oncology to other diseases characterized by dysregulated choline metabolism.

Conclusion

The this compound core represents a privileged scaffold in the design of inhibitors targeting the cancer-associated enzyme PC-PLC. Through systematic medicinal chemistry efforts, potent lead compounds with significant anti-proliferative activity have been identified. The insights into the structure-activity relationships and the established experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this promising class of molecules in the ongoing fight against cancer.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Executive Summary: This guide provides a comprehensive technical overview of 2-Morpholinobenzylamine, a key pharmacological scaffold. It is intended for researchers, scientists, and drug development professionals. The document delves into the synthesis, proposed mechanisms of action, and established protocols for evaluating the biological activity of this compound class. By synthesizing field-proven insights with foundational scientific principles, this guide explains the causality behind experimental choices, offering a self-validating framework for investigation. Key areas of focus include its interaction with I2-imidazoline receptors and monoamine oxidase (MAO) enzymes, supported by detailed experimental workflows and comparative data analysis.

Introduction to this compound

This compound is a molecule of significant interest in medicinal chemistry, primarily recognized for its interaction with specific neurological and enzymatic targets. Its core structure, comprising a benzylamine moiety linked to a morpholine ring at the ortho position, serves as a versatile template for developing ligands with potential therapeutic applications.

1.1 Chemical Identity and Structure

-

IUPAC Name: 2-(Morpholin-4-yl)benzylamine

-

CAS Number: 204078-48-8[1]

-

Molecular Formula: C₁₁H₁₆N₂O

-

Structure: The molecule features a primary amine on a benzyl group, with a morpholine heterocycle substituted at the 2-position of the benzene ring. This arrangement is crucial for its biological activity, conferring specific steric and electronic properties that govern its target interactions.

1.2 Pharmacological Significance

The primary pharmacological interest in this compound and its derivatives stems from their activity as ligands for I2-imidazoline receptors and as inhibitors of monoamine oxidase (MAO) enzymes.[2][3][4]

-

I2-Imidazoline Receptors: These are non-adrenergic binding sites whose precise functions are still under investigation. However, ligands targeting these receptors have shown potential in treating neurological disorders, pain, and inflammation.[5][6] The I2 receptor is known to be an allosteric modulator of MAO-B.[2][3][4]

-

Monoamine Oxidase (MAO): MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7] Inhibition of MAO, particularly MAO-B, is a clinically validated strategy for treating Parkinson's disease and depression.[8][9][10] Benzylamine itself is a known substrate for MAO-B.[7][8]

The dual activity of compounds derived from this scaffold makes them compelling candidates for drug discovery, particularly for complex neurological conditions.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves standard, well-established organic chemistry reactions. The most common approach is a two-step process involving nucleophilic aromatic substitution followed by reduction.

2.1 General Synthetic Pathway: Rationale and Execution

The logical approach to constructing this compound is to first install the morpholine ring onto the benzene core, followed by the conversion of a suitable precursor to the benzylamine moiety. A common precursor is 2-fluorobenzonitrile.

-

Step 1: Nucleophilic Aromatic Substitution (SNA_r_). 2-Fluorobenzonitrile is an excellent starting material because the fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group at the ortho position. Morpholine acts as the nucleophile, displacing the fluoride to form 2-morpholinobenzonitrile. This reaction is typically performed in a polar aprotic solvent like DMSO at elevated temperatures to ensure a sufficient reaction rate.

-

Step 2: Reduction of the Nitrile. The nitrile group of 2-morpholinobenzonitrile is then reduced to a primary amine. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) are effective for this transformation. Careful quenching of the reaction is required to neutralize the reactive aluminum species and protonate the resulting amine.

2.2 Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

2-Fluorobenzonitrile

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl Ether

-

Saturated Sodium Sulfate (Na₂SO₄) solution

-

Standard glassware for organic synthesis

Procedure:

Part A: Synthesis of 2-Morpholinobenzonitrile

-

To a round-bottom flask, add 2-fluorobenzonitrile (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add DMSO as the solvent and heat the reaction mixture to 120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-morpholinobenzonitrile.

Part B: Synthesis of this compound

-

In a separate, flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the 2-morpholinobenzonitrile from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

A granular precipitate of aluminum salts will form. Filter this solid and wash it thoroughly with diethyl ether or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product as needed, typically via column chromatography.

Mechanism of Action and Biological Activity

The biological effects of this compound derivatives are primarily attributed to their interactions with I2-imidazoline receptors and MAO enzymes. The specific substitutions on the benzylamine or morpholine rings dictate the affinity and selectivity for these targets.

3.1 Molecular Targets and Signaling

-

I2-Imidazoline Receptors: These sites are heterogeneous and not fully characterized, but they are known to be distinct from classical adrenergic receptors.[5] Ligands that bind to I2 sites can modulate various downstream effects, including pain perception and neuroprotection.[5][6] The I2 site is structurally part of the MAO-B enzyme, and binding to this site can allosterically modulate the enzyme's activity.[2][3][4]

-

Monoamine Oxidase (MAO): MAO exists in two isoforms, MAO-A and MAO-B.[9]

-

MAO-A primarily metabolizes serotonin and norepinephrine and is a target for antidepressants.[8]

-

MAO-B primarily metabolizes dopamine and is a target for treating Parkinson's disease.[8] Many benzylamine derivatives show potent and selective inhibition of MAO-B.[8][10][11] The mechanism often involves the amine group interacting with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.

-

3.2 Signaling Pathway Diagram

The diagram below illustrates the dual-target engagement of a hypothetical this compound analog. It can directly inhibit the catalytic activity of MAO-B and also bind to the allosteric I2-imidazoline site, further modulating enzymatic function and potentially triggering other signaling cascades.

Caption: Dual-target mechanism of a this compound analog on MAO-B.

Experimental Protocols for In Vitro Evaluation

To characterize the activity of new this compound analogs, two primary in vitro assays are essential: a receptor binding assay for I2-imidazoline affinity and an enzyme inhibition assay for MAO activity.

4.1 Protocol: I2-Imidazoline Receptor Binding Assay

This protocol determines the affinity of a test compound for the I2-imidazoline binding site, typically using radioligand displacement.

Rationale: This competitive binding assay measures how effectively a test compound displaces a known high-affinity radiolabeled ligand (e.g., [³H]-Idazoxan) from the I2 receptor in a tissue preparation (e.g., rat brain homogenate). The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the binding affinity (Ki) can be calculated.

Materials:

-

Tissue homogenate (e.g., rat cerebral cortex)

-

Radioligand: [³H]-Idazoxan

-

Test compounds (analogs of this compound)

-